

Introduction: The Structural Elucidation of a Dihydrochalcone

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Compound of Interest

Compound Name: 2',6'-Dihydroxy-4,4'-
dimethoxydihydrochalcone

CAS No.: 35241-54-4

Cat. No.: B153745

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2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone belongs to the dihydrochalcone class of flavonoids, which are characterized by a C6-C3-C6 backbone.[1] These compounds are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C NMR, is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and spectral analysis of the ^{13}C NMR spectrum of **2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone**.

Theoretical Principles of ^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2] The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and mesomeric effects of neighboring atoms and functional groups.

The chemical shifts in ^{13}C NMR are spread over a much wider range (typically 0-220 ppm) compared to ^1H NMR, which minimizes signal overlap and often allows for the resolution of individual carbon signals.[3] The presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) groups generally causes an upfield shift (to lower ppm values) for

the directly attached carbon and a downfield shift (to higher ppm values) for the ortho and para carbons due to resonance effects. Conversely, electron-withdrawing groups (EWGs) deshield carbons, shifting their signals downfield.

Experimental Methodology: A Self-Validating Protocol

Acquiring a high-quality ^{13}C NMR spectrum is crucial for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

- **Analyte:** Weigh approximately 10-20 mg of **2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone**. The sample should be pure and dry.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl_3) and deuterated dimethyl sulfoxide (DMSO-d_6) are common choices for chalcones and related compounds.[4][5] The choice of solvent can slightly influence chemical shifts.[6] For this guide, we will consider the spectrum in CDCl_3 .
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[7]
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

- **Experiment:** A standard proton-decoupled ^{13}C NMR experiment (e.g., 'zgpg30' on a Bruker instrument).
- **Frequency:** The ^{13}C resonance frequency will be approximately 100 or 125 MHz on a 400 or 500 MHz spectrometer, respectively.

- Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): A 2-second delay is a good starting point. For quantitative analysis, a longer delay (5 x T₁) would be necessary.^[8]
- Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Advanced 1D NMR Experiments: DEPT

To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.^{[9][10]}

- DEPT-90: This experiment will only show signals for CH (methine) carbons.^[11]
- DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.^{[11][12]}

By comparing the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the type of each carbon atom.

Predicted ¹³C NMR Spectrum and Assignments

The following table presents the predicted ¹³C NMR chemical shifts for **2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone**, with detailed justifications for each assignment. The numbering scheme used is shown in the diagram below.

Caption: Numbering scheme for **2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone**.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	DEPT-90	DEPT-135	Justification
C=O	~205	No Signal	No Signal	The carbonyl carbon of a ketone typically resonates in the range of 205-220 ppm.[2] Dihydrochalcones show similar values.[1]
C α	~46	Positive	Positive	This is an aliphatic methine carbon adjacent to an aromatic ring. In similar dihydrochalcones, the C α signal appears around 45-47 ppm.[1]
C β	~30	No Signal	Negative	This is an aliphatic methylene carbon. Its signal is expected in the range of 30-32 ppm, similar to other dihydrochalcones.[1]
C1	~132	No Signal	No Signal	A quaternary aromatic carbon attached to the C α -C β chain. Its

chemical shift is influenced by the attached alkyl group.

These methine carbons are ortho to the alkyl substituent and meta to the methoxy group. Their chemical shifts are similar to those in p-disubstituted benzene rings.

C2, C6

~129

Positive

Positive

C3, C5

~114

Positive

Positive

These methine carbons are meta to the alkyl substituent and ortho to the electron-donating methoxy group, causing an upfield shift.

C4

~158

No Signal

No Signal

This quaternary carbon is directly attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift.

4-OCH₃

~55

No Signal

Positive

The carbon of a methoxy group

on an aromatic ring typically appears around 55-56 ppm.

This quaternary carbon is shielded by two ortho hydroxyl groups and one para methoxy group.

These quaternary carbons are deshielded due to the directly attached electron-donating hydroxyl groups.

These methine carbons are highly shielded due to the ortho and para electron-donating hydroxyl and methoxy groups.

This quaternary carbon is deshielded by the directly attached methoxy group and is also influenced by the

C1'

~106

No Signal

No Signal

C2', C6'

~165

No Signal

No Signal

C3', C5'

~96

Positive

Positive

C4'

~163

No Signal

No Signal

two ortho
hydroxyl groups.

4'-OCH₃

~56

No Signal

Positive

The carbon of a
methoxy group
on an aromatic
ring, similar to
the other
methoxy group.

Confirmation with 2D NMR Spectroscopy

While 1D ¹³C and DEPT spectra provide significant information, 2D NMR experiments are often necessary for unambiguous assignment, especially for complex molecules.

- **HMQC/HSQC (Heteronuclear Single Quantum Coherence):** This experiment correlates each carbon atom with its directly attached proton(s). It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.[\[13\]](#)[\[14\]](#)
- **HMBC (Heteronuclear Multiple Bond Correlation):** This is one of the most powerful tools for determining the overall carbon framework. It shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[\[14\]](#)[\[15\]](#)

The following diagram illustrates some of the key expected HMBC correlations that would confirm the structure of **2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone**.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The ¹³C NMR spectrum of **2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone** can be fully assigned through a combination of 1D ¹³C, DEPT-90, and DEPT-135 experiments, with predicted chemical shifts based on established principles and data from analogous compounds. Unambiguous confirmation of these assignments can be achieved through 2D NMR techniques, particularly HMBC, which elucidates the long-range C-H connectivity and pieces together the molecular framework. This comprehensive approach ensures the accurate

and reliable structural characterization of this and other related dihydrochalcones, which is a critical step in their study for potential applications in research and drug development.

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